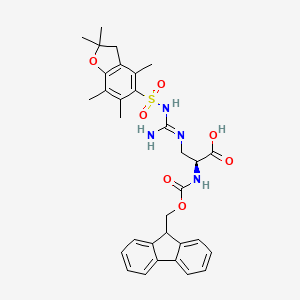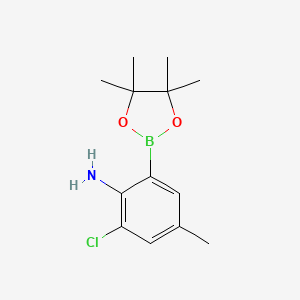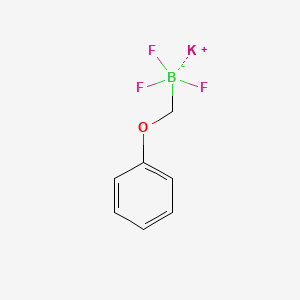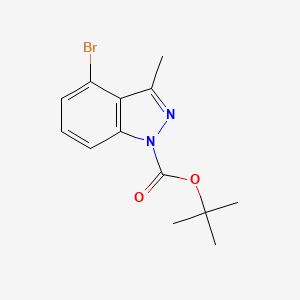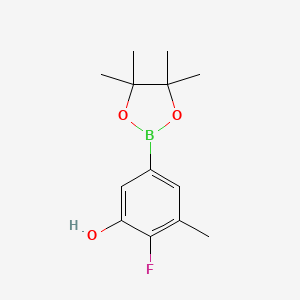
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2121512-07-8 . It has a molecular weight of 252.09 . The IUPAC name for this compound is 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . It is a solid at room temperature .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in many synthesis processes . A radical approach is used for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BFO3/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.09 . The IUPAC name for this compound is 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The stability and reactivity of this boronic acid ester make it suitable for coupling with various halides under mild conditions, leading to the synthesis of a wide array of biaryl compounds.
Synthesis of Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of pharmaceutical intermediates . Its boronic ester group is instrumental in the preparation of lipophilic-tailed monocationic inhibitors, which are crucial in the development of treatments for conditions such as neuronal disorders.
Homocoupling Reactions
In homocoupling reactions, this compound can be used to create symmetrical biaryls . These biaryls are essential in various fields, including materials science and pharmaceuticals, due to their unique structural and electronic properties.
Boron Neutron Capture Therapy (BNCT)
The boron present in the compound can be utilized in Boron Neutron Capture Therapy (BNCT) , a binary cancer treatment method. BNCT exploits the high neutron cross-section of boron-10 isotope to target and destroy cancer cells selectively.
Drug Design and Enzyme Inhibition
Due to its boric acid moiety, the compound is explored in drug design as an enzyme inhibitor . It has potential applications in designing anticancer drugs, given its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Fluorescent Probes
The compound’s structure allows it to act as a fluorescent probe . It can be used to detect various biologically and chemically significant species, such as hydrogen peroxide, saccharides, and metal ions, which is vital in both diagnostics and research.
Material Science Applications
In material science, this compound is used to synthesize conjugated polymers . These polymers have applications in electronics and photonics due to their conductive and luminescent properties.
Catalyst Design
Lastly, the compound finds use in catalyst design . Its boronic ester group can participate in catalytic cycles, particularly in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.
作用机制
Target of Action
The primary targets of 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester, also known as 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, are typically organic compounds that contain carbon-carbon double bonds or aromatic rings . These targets play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds .
Mode of Action
This compound is a boronic ester, which is widely used in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by the boronic ester, is a key step in many biochemical pathways. This reaction enables the formation of complex organic compounds from simpler precursors, expanding the diversity of molecules that can be synthesized . The downstream effects of these reactions can be vast, influencing a wide range of biochemical processes.
Pharmacokinetics
It’s known that these compounds are relatively stable and readily prepared . Their stability and reactivity make them suitable for use in various chemical reactions.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of boronic esters is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is typically performed in an organic solvent at elevated temperatures . The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature .
安全和危害
未来方向
The future directions for the use of this compound could involve further exploration of its role in the Suzuki–Miyaura coupling reaction . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of this compound could be a potential area of future research .
属性
IUPAC Name |
2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIDTVPQHXCQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

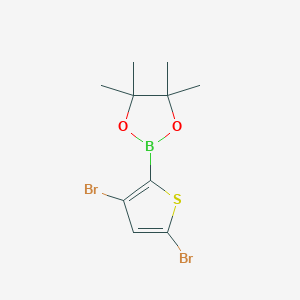
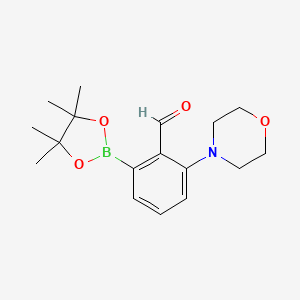

![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)
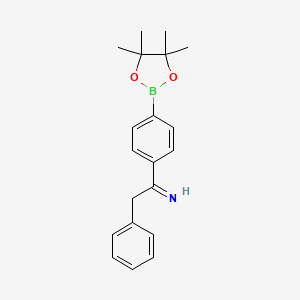
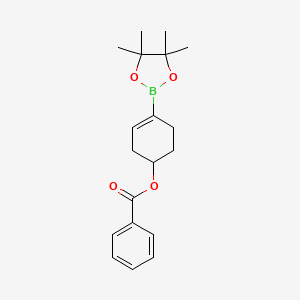

![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)
![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)
